REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O>C(OCC)(=O)C>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH2:12][OH:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH2:12][OH:13]
|
Name
|
|
Quantity
|
121.1 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
270 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then closed
|
Type
|
CUSTOM
|
Details
|
for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Type
|
ADDITION
|
Details
|
containing the reaction mixture, which
|
Type
|
FILTRATION
|
Details
|
was then filtered with celite
|
Type
|
CUSTOM
|
Details
|
to provide a filtrate, which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(CO)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.31 mmol | |
AMOUNT: MASS | 74 mg |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(CO)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mmol | |
AMOUNT: MASS | 6.9 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O>C(OCC)(=O)C>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH2:12][OH:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH2:12][OH:13]
|
Name
|
|
Quantity
|
121.1 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
270 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then closed
|
Type
|
CUSTOM
|
Details
|
for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Type
|
ADDITION
|
Details
|
containing the reaction mixture, which
|
Type
|
FILTRATION
|
Details
|
was then filtered with celite
|
Type
|
CUSTOM
|
Details
|
to provide a filtrate, which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(CO)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.31 mmol | |
AMOUNT: MASS | 74 mg |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(CO)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mmol | |
AMOUNT: MASS | 6.9 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |